N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide
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Overview
Description
N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide is a complex organic compound that features a boron-containing dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide typically involves the following steps:
Formation of the dioxaborolane ring: This is achieved by reacting a phenylboronic acid derivative with pinacol in the presence of a dehydrating agent.
Coupling with pyrazine-2-carboxamide: The dioxaborolane derivative is then coupled with pyrazine-2-carboxamide using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Halogens or other electrophiles in the presence of a Lewis acid catalyst.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene.
Major Products Formed
Oxidation: Boronic acids.
Substitution: Halogenated phenyl derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: The compound is valuable in the formation of complex organic molecules through coupling reactions.
Materials Science: It can be used in the development of new materials with unique properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide involves its interaction with molecular targets through its boron-containing dioxaborolane ring. This ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The compound can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Methylpyrazole-4-boronic acid pinacol ester: Similar in structure but with a different functional group attached to the pyrazole ring.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Similar boron-containing dioxaborolane ring but with different substituents on the benzene ring.
Uniqueness
N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide is unique due to its combination of a boron-containing dioxaborolane ring and a pyrazine-2-carboxamide moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile building block in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C18H22BN3O3 |
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Molecular Weight |
339.2 g/mol |
IUPAC Name |
N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C18H22BN3O3/c1-17(2)18(3,4)25-19(24-17)14-8-6-5-7-13(14)11-22-16(23)15-12-20-9-10-21-15/h5-10,12H,11H2,1-4H3,(H,22,23) |
InChI Key |
MDBJXYHMQRKBMP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
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